molecular formula C10H12O2 B3057489 (R)-2-benzyloxypropanal CAS No. 81445-45-6

(R)-2-benzyloxypropanal

Cat. No.: B3057489
CAS No.: 81445-45-6
M. Wt: 164.2 g/mol
InChI Key: LRRGYHJHSLSATF-SECBINFHSA-N
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Description

®-2-benzyloxypropanal is an organic compound with the molecular formula C10H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-benzyloxypropanal can be synthesized through several methods. One common approach involves the reaction of ®-2-hydroxypropanal with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-benzyloxypropanal may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-benzyloxypropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-2-benzyloxypropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to ®-2-benzyloxypropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: ®-2-benzyloxypropanoic acid.

    Reduction: ®-2-benzyloxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-benzyloxypropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: ®-2-benzyloxypropanal is used in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-2-benzyloxypropanal involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes that catalyze its conversion to other products. The compound’s reactivity is influenced by the presence of the benzyloxy group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-benzyloxypropanal
  • ®-2-hydroxypropanal
  • ®-2-benzyloxypropanoic acid

Uniqueness

®-2-benzyloxypropanal is unique due to its specific chiral configuration and the presence of the benzyloxy group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and a useful tool in various chemical and biochemical studies.

Properties

IUPAC Name

(2R)-2-phenylmethoxypropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRGYHJHSLSATF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456509
Record name (R)-2-benzyloxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81445-45-6
Record name (R)-2-benzyloxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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